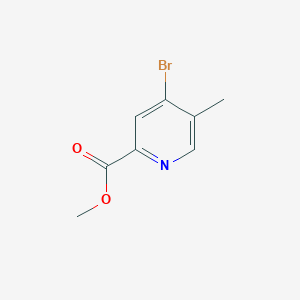
tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the family of piperazine derivatives. It has been widely used in scientific research for its potential therapeutic properties.
Applications De Recherche Scientifique
1. Role in Histamine H4 Receptor Ligands Research
Tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate has been studied in the context of histamine H4 receptor (H4R) ligands. These ligands, including a series of 2-aminopyrimidines synthesized from a pyrimidine hit identified in an HTS campaign, have shown promise in in vitro studies and in animal models as anti-inflammatory agents and for pain management. This research indicates the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
2. Importance in Crystal Structure Studies
Research has been conducted on the synthesis and crystal structure of compounds related to this compound. For instance, the synthesis of 2-tert-butyl-5(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H-one from 1-tert-butylhydrazine has been detailed, with findings on its crystallization in an orthorhombic space group. This work is significant for understanding the molecular structure and interactions of similar compounds (Xu et al., 2006).
3. Relevance in Small Molecule Anticancer Drugs
The compound has relevance in the synthesis of small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a similar compound, is an important intermediate for such drugs. Research indicates the need for developing and optimizing anti-tumor inhibitors, and molecules containing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate have been reported in recent years, highlighting its significance in cancer therapeutics (Zhang et al., 2018).
4. Synthesis and Biological Evaluation
Substituted pyrazinecarboxamides, closely related to this compound, have been synthesized and evaluated for biological activity. The anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity of these compounds have been studied, indicating their potential in medical and agricultural applications (Doležal et al., 2006).
5. Application in Chiral Auxiliary and Dipeptide Synthesis
This compound has been utilized in the synthesis of chiral auxiliaries and dipeptide synthesis. The study of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and their application in synthesizing enantiomerically pure compounds showcases its importance in stereoselective synthesis, which is crucial in pharmaceutical and chemical research (Studer et al., 1995).
Propriétés
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAITYMWAJRUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121617 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261233-63-9 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)


![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)

